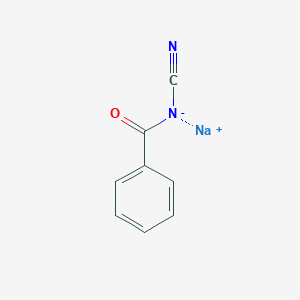

N-Cyanobenzamide sodium salt

Description

Contextualizing N-Cyanobenzamide Sodium Salt within the Landscape of Cyanamide (B42294) Derivatives and Benzamide (B126) Salts

Cyanamide (CN₂H₂) itself is a simple yet highly reactive molecule containing a nitrile group attached to an amino group. wikipedia.org This dual functionality allows it to act as both a nucleophile and an electrophile, making it a versatile reagent in organic synthesis. chemicalbook.com Derivatives of cyanamide, known as cyanamides, are organic compounds with the general structure R¹R²N−C≡N. wikipedia.org These compounds are integral to the synthesis of various pharmaceuticals, agrochemicals, and other complex organic molecules. ontosight.aiontosight.ai The reactivity of the cyanamide group can be modulated by the nature of the substituents (R¹ and R²), influencing its participation in reactions such as cycloadditions and radical reactions. nih.gov

Benzamides are amide derivatives of benzoic acid, characterized by the benzoyl group (C₆H₅CO) attached to a nitrogen atom. wikipedia.org They are a common structural motif in many biologically active compounds and are often used as intermediates in pharmaceutical synthesis. rsc.orgacs.org The properties and reactivity of benzamides can be fine-tuned by substituents on the benzene (B151609) ring and the nitrogen atom. nih.gov

This compound combines the structural features of both these classes. It is the sodium salt of N-Cyanobenzamide, also known as benzoylcyanamide. alzchem.comalzchem.com The presence of the benzoyl group, a strong electron-withdrawing group, significantly influences the electronic properties of the adjacent cyanamide nitrogen, making the proton on the nitrogen acidic and facilitating the formation of the sodium salt. This salt is a stable, solid material, which enhances its utility as a reagent in organic synthesis.

Table 1: Key Properties of N-Cyanobenzamide and its Sodium Salt

| Property | N-Cyanobenzamide | This compound |

| CAS Number | 15150-25-1 nist.gov | 67998-88-3 alzchem.com |

| Molecular Formula | C₈H₆N₂O nist.gov | C₈H₅N₂NaO alzchem.com |

| Molecular Weight | 146.15 g/mol nist.gov | 168.13 g/mol |

| Synonyms | Benzoylcyanamide chemical-suppliers.eu | Sodium benzoylcyanamide alzchem.comalzchem.com |

Significance of this compound as a Synthetic Intermediate and Research Chemical

The primary significance of this compound lies in its role as a versatile synthetic intermediate. Its bifunctional nature allows it to participate in a variety of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. It is described as an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products. alzchem.comalzchem.com

One of the key applications of N-Cyanobenzamide and its salt is in the synthesis of heterocyclic compounds. The cyanamide moiety can undergo cycloaddition reactions, leading to the formation of various nitrogen-containing ring systems. nih.gov Furthermore, the N-acylcyanamide structure is a precursor to N-acylguanidines, which are important pharmacophores. researchgate.net

Recent research has highlighted the use of N-cyanobenzamides in palladium-catalyzed carbonylation reactions to synthesize more complex amide structures. researchgate.net Additionally, radical cascade cyclizations of N-cyanamide alkenes have been developed for the synthesis of diverse pyrroloquinazolinones. acs.org These examples underscore the ongoing exploration of the synthetic utility of N-cyanobenzamide derivatives.

As a research chemical, this compound is used to investigate new synthetic methodologies and to study the reactivity of the N-acylcyanamide functional group. acs.org Its stability and commercial availability make it an accessible starting material for academic and industrial research laboratories. alzchem.com

Historical Development and Evolution of Research on N-Cyanobenzamide and its Salts

The history of research on N-cyanobenzamide is intertwined with the broader exploration of cyanamide and benzamide chemistry. Early investigations into the reactivity of cyanamide derivatives laid the groundwork for understanding the behavior of more complex structures like N-cyanobenzamide. For instance, the accidental synthesis of phthalocyanine (B1677752) from molten o-cyanobenzamide in 1907 demonstrated the potential of cyanobenzamide derivatives to form complex macrocyclic structures. chimia.ch

The development of new synthetic methods has significantly impacted the research on N-cyanobenzamides. For example, the palladium-catalyzed aminocarbonylation of aryl halides with cyanamide, reported in 2013, provided a novel and convenient route to N-cyanobenzamides, opening up new avenues for their application. researchgate.net This method offered an alternative to traditional synthetic routes, which often required harsh reaction conditions.

More recently, research has focused on the application of N-cyanobenzamides in more sophisticated synthetic transformations. The development of cascade reactions and multicomponent reactions involving N-cyanobenzamide derivatives showcases the evolution of research towards more efficient and atom-economical synthetic strategies. acs.org The synthesis of ¹¹C-labeled N-cyanobenzamide analogues for positron emission tomography (PET) studies further illustrates the expanding scope of research into these compounds, extending into the realm of medicinal chemistry and diagnostic imaging. diva-portal.org

Properties

Molecular Formula |

C8H5N2NaO |

|---|---|

Molecular Weight |

168.13 g/mol |

IUPAC Name |

sodium;benzoyl(cyano)azanide |

InChI |

InChI=1S/C8H6N2O.Na/c9-6-10-8(11)7-4-2-1-3-5-7;/h1-5H,(H,10,11);/q;+1/p-1 |

InChI Key |

WLZLKZPBVSNXOE-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[N-]C#N.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of N Cyanobenzamide Sodium Salt

Direct Synthesis Routes to N-Cyanobenzamide Sodium Salt

Direct synthesis routes aim to form the this compound in a single or concerted reaction sequence. These methods often involve multicomponent reactions or the use of strong bases to facilitate the formation of the sodium salt in situ.

Palladium(0)-Catalyzed Carbonylative Multicomponent Reactions Employing Cyanamide (B42294) Precursors

A novel and efficient method for the synthesis of N-cyanobenzamides involves a palladium-catalyzed aminocarbonylation of aryl halides. researchgate.netresearchgate.net This multicomponent reaction utilizes an aryl iodide or bromide, cyanamide as the nitrogen source, and a source of carbon monoxide. researchgate.netnih.gov The reaction is catalyzed by a palladium(0) complex, often generated in situ. Molybdenum hexacarbonyl (Mo(CO)₆) can serve as a solid source of carbon monoxide, or gaseous CO can be used directly. researchgate.net This approach allows for the direct formation of the N-cyanobenzamide core structure from readily available starting materials. researchgate.netchemicalbook.com

The reaction scope is broad, accommodating a variety of substituents on the aryl halide. researchgate.net Both electron-donating and electron-withdrawing groups are generally well-tolerated, providing moderate to good yields of the corresponding N-cyanobenzamides. researchgate.net For instance, the reaction of various aryl iodides and bromides with cyanamide under palladium-catalyzed carbonylative conditions has been demonstrated to produce a range of substituted N-cyanobenzamides. researchgate.net While this method directly yields N-cyanobenzamide, subsequent treatment with a sodium base would be required to obtain the sodium salt.

Table 1: Examples of N-Cyanobenzamides Synthesized via Palladium-Catalyzed Carbonylative Coupling researchgate.net

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| 4-Iodoanisole | N-Cyano-4-methoxybenzamide | 83 |

| 1,4-Diiodobenzene | N,N'-Dicyanoterephthalamide | 78 |

| 3-Iodothiophene | N-Cyanothiophene-3-carboxamide | 81 |

| 4-Iodobenzoic acid | 4-(Cyanocarbamoyl)benzoic acid | 64 |

| 4-Bromoanisole | N-Cyano-4-methoxybenzamide | 68 |

Approaches Involving Cyanamide and Acylating Agents in the Presence of Sodium Bases

This compound can be synthesized through the reaction of cyanamide with an acylating agent, such as benzoyl chloride, in the presence of a sodium base. The base, for example, sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), serves to deprotonate the cyanamide, forming a nucleophilic species that then attacks the electrophilic carbonyl carbon of the acylating agent.

The reaction proceeds by the formation of the sodium salt of cyanamide, which then undergoes acylation. The use of a strong, non-nucleophilic base like sodium hydride is often preferred to avoid competing reactions with the acylating agent. The choice of solvent is also critical and is typically an aprotic solvent to prevent reaction with the base and the reactive intermediates. This method provides a direct route to the sodium salt of N-cyanobenzamide.

Formation from Benzoylcyanamide and Sodium Sources

An alternative direct route involves the preparation of N-cyanobenzamide (also known as benzoylcyanamide) first, followed by its conversion to the sodium salt. chemicalbook.com N-cyanobenzamide is an acidic compound due to the electron-withdrawing nature of both the benzoyl and cyano groups attached to the nitrogen atom. researchgate.net

The sodium salt can be readily formed by treating a solution of N-cyanobenzamide with a suitable sodium source. alzchem.comalzchem.com Common sodium bases used for this purpose include sodium hydroxide (NaOH) and sodium methoxide (B1231860) (NaOMe). The reaction is a straightforward acid-base neutralization, where the proton on the amide nitrogen is abstracted by the base to yield the this compound and a corresponding byproduct (water or methanol). The salt can then be isolated, often by precipitation or evaporation of the solvent.

Indirect Synthetic Pathways and Related Benzamide (B126) Precursors

Indirect pathways to this compound involve the synthesis of a precursor molecule which is then chemically transformed in one or more steps to the final product.

Derivatization from N-Cyanobenzamide and Subsequent Salt Formation

This approach is conceptually similar to the method described in 2.1.3 but is considered indirect if the synthesis of N-cyanobenzamide itself is a multi-step process. N-cyanobenzamide can be prepared through various methods, including the reaction of benzoyl chloride with cyanamide. Once isolated and purified, the N-cyanobenzamide is then treated with a sodium base as previously described to quantitatively form the sodium salt. chemicalbook.com This two-step process allows for the purification of the intermediate N-cyanobenzamide, which can lead to a higher purity final product.

Selective Hydrolysis Approaches of Phthalonitrile (B49051) Derivatives to Cyanobenzamides

An indirect route to cyanobenzamides involves the selective hydrolysis of phthalonitrile derivatives. nih.govrsc.orgresearchgate.net For example, terephthalonitrile, which contains two nitrile groups in a para-relationship on a benzene (B151609) ring, can be selectively hydrolyzed to 4-cyanobenzoic acid. researchgate.net This transformation can be achieved using enzymatic methods, which offer high selectivity. researchgate.netchimia.chresearchgate.net Nitrilase enzymes are capable of converting a nitrile group to a carboxylic acid under mild conditions. researchgate.netresearchgate.net

Similarly, the controlled partial hydrolysis of phthalonitrile (1,2-dicyanobenzene) can yield 2-cyanobenzamide. This selective hydrolysis is crucial as complete hydrolysis would lead to the corresponding dicarboxylic acid. stackexchange.comyoutube.com The resulting cyanobenzamide can then be further functionalized. While this method does not directly produce N-cyanobenzamide, the resulting cyanobenzamide or cyanobenzoic acid are important precursors that could potentially be converted to N-cyanobenzamide derivatives through subsequent chemical transformations.

Preparation of Related Benzoylcyanamide Compounds and their Sodium Salt Analogues

The synthesis of N-cyanobenzamide and its analogues often involves the formation of an N-acyl cyanamide functional group. Various methodologies have been developed to construct this moiety, starting from different precursors such as aryl halides, carboxylic acids, or guanidoximes.

One prominent method is the palladium-catalyzed aminocarbonylation of aryl halides. researchgate.net This approach utilizes cyanamide as the nitrogen source and a source of carbon monoxide to construct the N-cyanobenzamide skeleton. The reaction can be performed with either gaseous carbon monoxide or a solid CO surrogate like molybdenum hexacarbonyl (Mo(CO)₆). This process provides a direct route from readily available aryl iodides and bromides to the desired N-cyanobenzamide products in moderate to good yields. researchgate.net

Another synthetic route involves the activation of carboxylic acids. In a method employing trichloroisocyanuric acid, triphenylphosphine, and sodium cyanamide, various carboxylic acids can be converted into their corresponding N-acylcyanamides. organic-chemistry.org This reaction proceeds rapidly at room temperature under ultrasound irradiation, offering an efficient alternative to methods starting from aryl halides. organic-chemistry.org

The synthesis of monosubstituted N-arylcyanamides can also be achieved through the oxidation of corresponding guanidoximes. nih.gov For instance, the H₂O₂-mediated oxidation of guanidoximes, catalyzed by water-soluble anionic iron(III)-porphyrins in an imidazolium (B1220033) ionic liquid, can yield N-arylcyanamides. nih.gov This method is proposed to mimic the natural enzymatic oxidation of oximes to nitriles. nih.gov

The sodium salt of N-cyanobenzamide is typically formed via the deprotonation of the parent N-cyanobenzamide. nih.gov The N-H proton of the cyanamide group is acidic and can be removed by a suitable base, such as sodium hydroxide, to yield the corresponding sodium salt. nih.gov The formation of such salts is a common strategy in the coordination chemistry of cyanamides, where the deprotonated arylcyanamide anion can act as a ligand for metal centers. nih.gov

Optimization Strategies in this compound Synthesis

Optimizing the synthesis of this compound, particularly through metal-catalyzed routes, involves careful consideration of the catalyst system, the source of reactants, and the reaction environment. Key strategies focus on improving yield, selectivity, and safety by refining ligand design, employing stable carbon monoxide precursors, and modulating solvent and reaction conditions.

Ligand Design and Catalyst Systems for Metal-Catalyzed Syntheses

In metal-catalyzed reactions, such as the palladium-catalyzed carbonylation to form N-cyanobenzamides, the choice of ligand is crucial for the catalyst's stability, activity, and selectivity. researchgate.netresearchgate.net The ligand modulates the electronic properties and steric environment of the metal center, influencing key steps in the catalytic cycle like oxidative addition and reductive elimination. ethz.ch

Phosphine-based ligands have been extensively used in palladium catalysis. The properties of these ligands can be tuned by altering the substituents on the phosphorus atom, which affects both their steric bulk (described by the Tolman cone angle) and their electronic character (Tolman electronic parameter). ethernet.edu.et For the synthesis of anilines and phenol (B47542) derivatives, innovations in ancillary ligand design have been critical in facilitating challenging cross-coupling reactions. researchgate.net

More recently, N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. ethz.chethernet.edu.et NHCs typically form very stable complexes with metal centers and can enhance catalytic activity, particularly in challenging transformations. The interplay between organic and metal catalyst systems, known as cooperative dual catalysis, represents an innovative approach where different activation modes can be combined to achieve transformations not possible with a single catalyst. nih.gov The design of the catalyst system, for instance using a Pd(OAc)₂/pyridine (B92270) system, can be optimized by understanding the catalyst's resting state and the kinetics of the reaction pathway, which includes steps like adduct formation, ligand substitution, and the final bond-forming elimination. nih.gov

| Ligand Class | Key Features | Impact on Catalysis | Example |

|---|---|---|---|

| Monodentate Phosphines | Tunable steric and electronic properties. | Influences reaction rate and catalyst stability. Can be prone to dissociation. | Triphenylphosphine |

| Biaryl Monophosphines | Bulky ligands that promote reductive elimination. | Highly effective in C-N and C-C cross-coupling reactions. | Buchwald-type ligands |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, forming robust metal-ligand bonds. | High catalyst stability and activity, often allowing for lower catalyst loadings. | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) |

| Pincer Ligands | Tridentate ligands that bind strongly to the metal center. | Offers high thermal stability and control over the metal's coordination sphere. Can participate in metal-ligand cooperation. ethernet.edu.et | PCP, PNP ligands |

Non-Gaseous Carbon Monoxide Sources in Carbonylation Reactions

While carbonylation reactions are powerful tools for synthesis, the use of carbon monoxide (CO) gas poses significant safety risks due to its high toxicity, flammability, and the need for specialized high-pressure equipment. nih.govrsc.orgresearchgate.net To circumvent these issues, significant research has focused on developing "CO surrogates" or "CO-free" carbonylation methods, where carbon monoxide is generated in situ from solid or liquid precursors. researchgate.netresearchgate.net

These surrogates release CO under specific reaction conditions, avoiding the direct handling of the gas. researchgate.net A variety of compounds have been identified as effective CO sources. For instance, the palladium-catalyzed synthesis of N-cyanobenzamides can utilize solid molybdenum hexacarbonyl (Mo(CO)₆) as a CO source instead of gaseous CO. researchgate.net Other common surrogates include formic acid and its derivatives, which can decompose to release CO. rsc.orgresearchgate.net Formic acid is considered a practical and easily handled liquid CO source. rsc.org Aldehydes, particularly formaldehyde, can also serve as precursors for syngas (a mixture of CO and H₂). researchgate.net The development of these alternatives makes carbonylation chemistry more accessible and safer for laboratory and industrial applications. nih.gov

| CO Source Category | Specific Compound(s) | Form | Release Condition | Reference |

|---|---|---|---|---|

| Metal Carbonyls | Molybdenum hexacarbonyl (Mo(CO)₆), Iron pentacarbonyl (Fe(CO)₅) | Solid | Thermal decomposition | researchgate.netrsc.orgresearchgate.net |

| Formic Acid & Derivatives | Formic acid, Formates | Liquid | Dehydration/Decomposition, often acid- or metal-catalyzed | rsc.orgresearchgate.net |

| Formamides | N,N-Dimethylformamide (DMF) | Liquid | Decomposition under specific conditions | researchgate.net |

| Aldehydes | Formaldehyde, Glyoxylic acid | Liquid/Solid | Decarbonylation | researchgate.net |

| Oxalyl Chloride | (COCl)₂ | Liquid | Decomposition | N/A |

| Carbon Dioxide (CO₂) | CO₂ | Gas | Reduction (e.g., photocatalytic) | researchgate.net |

Solvent Effects and Reaction Condition Modulations in Synthesis

The choice of solvent and the fine-tuning of reaction conditions such as temperature, pressure, and base are critical for optimizing the synthesis of N-cyanobenzamide and its derivatives. The solvent plays multiple roles: it must dissolve reactants and the catalyst, it can influence the reaction rate and selectivity, and it can affect the stability of catalytic intermediates.

The use of unconventional media, such as ionic liquids, has also been explored for cyanamide synthesis. nih.gov Ionic liquids can serve as both the solvent and a catalyst stabilizer, sometimes leading to enhanced reaction efficiency and easier product separation. nih.gov

Other conditions must also be optimized:

Base: In many cross-coupling reactions, a base is required to facilitate key steps, such as the deprotonation of a nucleophile (like cyanamide) or to neutralize acidic byproducts. The choice and strength of the base (e.g., K₂CO₃, Cs₂CO₃, or organic bases like DBU) can significantly affect the reaction outcome.

Temperature: Carbonylation reactions often require elevated temperatures to facilitate the dissociation of CO from a solid source or to overcome activation barriers in the catalytic cycle. researchgate.net However, excessively high temperatures can lead to catalyst decomposition or side reactions.

Atmosphere: Reactions involving air-sensitive catalysts, such as many palladium(0) species, require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation and deactivation.

| Parameter | Influence on Synthesis | Examples of Modulations |

|---|---|---|

| Solvent Polarity | Affects solubility of reactants (e.g., cyanamide salts) and catalyst. Influences reaction rates and pathways. | Using polar aprotic solvents (DMF, DMAc) vs. non-polar solvents (Toluene, Dioxane). |

| Coordinating Solvents | Can stabilize or inhibit the catalyst by coordinating to the metal center. | Acetonitrile or pyridine can act as weakly coordinating ligands. |

| Base Strength/Type | Crucial for deprotonation of nucleophiles and neutralizing acidic byproducts. Affects catalyst performance. | Inorganic bases (K₂CO₃, Cs₂CO₃) vs. organic bases (DBU, Et₃N). |

| Temperature | Controls reaction rate and can be necessary for CO release from surrogates. High temperatures can cause degradation. | Optimization in a range, e.g., 80-120 °C for palladium-catalyzed carbonylations. |

| Reaction Atmosphere | Prevents decomposition of air-sensitive catalysts. | Performing reactions under an inert atmosphere of N₂ or Ar. |

Reaction Mechanisms and Chemical Transformations Involving N Cyanobenzamide Sodium Salt

Mechanistic Investigations of N-Cyanobenzamide Formation Reactions

The formation of N-cyanobenzamide and its sodium salt can be achieved through several synthetic routes, most notably via palladium-catalyzed reactions or through nucleophilic acylation pathways.

Palladium-catalyzed aminocarbonylation represents a powerful method for the synthesis of amides, including N-cyanobenzamides. chemistryviews.org This process typically involves the coupling of an aryl halide, a source of carbon monoxide (CO), and an amine-containing nucleophile. nih.gov A novel and convenient method has been developed for the aminocarbonylation of aryl iodides and bromides using cyanamide (B42294) as the nitrogen source to produce N-cyanobenzamides. researchgate.netorganic-chemistry.org

The catalytic cycle for the formation of the benzamide (B126) core generally proceeds through several key steps. nih.govberkeley.edu Mechanistic studies on related aminocarbonylations provide a framework for understanding this transformation. nih.govberkeley.edu The process is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) complex. nih.gov In the presence of carbon monoxide, this is followed by CO insertion into the aryl-palladium bond to form a phenacylpalladium halide intermediate. nih.govberkeley.edu The subsequent reaction with the amine nucleophile (in this case, cyanamide or its conjugate base) leads to the formation of the C-N bond and the desired amide product. berkeley.edu The final step is reductive elimination, which releases the benzamide product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. berkeley.edu

A detailed mechanistic pathway involves:

Oxidative Addition: The reaction of an aryl halide with a three-coordinate Pd(0) species bearing a phosphine (B1218219) ligand and a CO ligand. berkeley.edu

CO Insertion: Migratory insertion of carbon monoxide into the aryl-palladium bond to form a Pd(II) acyl complex. nih.gov

Amine Coordination and Deprotonation: Displacement of a halide ligand by the amine (cyanamide), followed by deprotonation to form a palladium amido complex. berkeley.edu

Reductive Elimination: The final C–N bond-forming step that releases the N-cyanobenzamide and regenerates the Pd(0) catalyst. berkeley.edu

| Catalytic Cycle Step | Description |

| Oxidative Addition | An aryl halide (Ar-X) adds to the Pd(0) catalyst to form an arylpalladium(II) complex. |

| CO Insertion | Carbon monoxide inserts into the Ar-Pd bond, forming an acylpalladium(II) complex. |

| Nucleophilic Attack | Cyanamide attacks the acylpalladium complex. |

| Reductive Elimination | N-Cyanobenzamide is eliminated, regenerating the Pd(0) catalyst. |

This methodology is suitable for producing isotopically labeled compounds, for instance using ¹³C-labeled carbon monoxide. organic-chemistry.org

N-acylation reactions provide an alternative route to N-cyanobenzamides. These reactions can be viewed from two perspectives: the acylation of cyanamide with a benzoyl derivative or the cyanation of a benzamide derivative.

A classical approach involves the N-acylation of cyanamide or its salts. researchgate.net However, these reactions can sometimes require harsh conditions. researchgate.net A more recent and mechanistically distinct approach involves an "umpolung" or reverse polarity strategy. nih.gov In this method, a derivative of benzamide is made electrophilic at the nitrogen center, which then undergoes nucleophilic attack by a cyanide source. nih.gov

Specifically, O-tosyl hydroxamates can serve as nitrogen electrophiles. nih.govresearchgate.net The reaction with a nucleophilic cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), proceeds under mild, transition-metal-free conditions. nih.gov Density functional theory (DFT) calculations and experimental studies support a bimolecular nucleophilic substitution (S_N2)-type mechanism for this transformation. nih.govresearchgate.net In this pathway, the cyanide nucleophile directly attacks the electrophilic nitrogen of the O-tosyl hydroxamate, displacing the tosylate leaving group to form the N-cyano bond. nih.gov This method exhibits excellent functional group tolerance and is scalable. nih.gov

| Parameter | Palladium-Catalyzed Aminocarbonylation | Umpolung N-Cyanation |

| Key Reactants | Aryl Halide, CO, Cyanamide | O-Tosyl Hydroxamate, TMSCN |

| Catalyst | Palladium(0) Complex | None (Transition-metal-free) |

| Mechanism | Oxidative Addition, CO Insertion, Reductive Elimination | S_N2-type Nucleophilic Attack at Nitrogen |

| Conditions | Typically elevated temperature and pressure | Mild (e.g., 0 °C to 25 °C) |

Transformations of the Cyanobenzamide Moiety

The N-cyanobenzamide sodium salt contains multiple reactive sites that can be targeted for further chemical transformations. The cyano group, the amide nitrogen, and the carbonyl group can all participate in various reactions.

The cyano (nitrile) group is susceptible to hydrolysis under both acidic and basic conditions, typically proceeding via an amide intermediate. chemistrysteps.comlibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid and heat, the nitrile is first protonated, which increases the electrophilicity of the carbon atom. lumenlearning.comyoutube.com Nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to the more stable amide. chemistrysteps.com Further hydrolysis of the amide yields the corresponding carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comyoutube.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. chemistrysteps.comyoutube.com Proton transfer steps then lead to the formation of the amide. chemistrysteps.com Continued heating in the basic solution will hydrolyze the amide to a carboxylate salt and ammonia. libretexts.org

Beyond hydrolysis, the carbon-nitrogen triple bond of the cyano group in cyanamides can participate in cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles, to form five-membered heterocyclic rings. nih.gov

This compound inherently possesses a nucleophilic anionic nitrogen. This deprotonated amide is a potent nucleophile capable of reacting with a variety of electrophiles. nih.govresearchgate.net The reactivity is analogous to that of other sodium cyanamide salts, which readily react with electrophilic species. thieme-connect.de

The anionic nitrogen can attack electrophilic centers, leading to the formation of new nitrogen-carbon or nitrogen-heteroatom bonds. For example, cyanamides have been shown to be effective nitrogen nucleophiles in Mitsunobu reactions. digitellinc.com The lone pair on the nitrogen anion can participate in nucleophilic substitution or addition reactions with a wide range of electrophilic partners. researchgate.net

| Electrophile Type | Potential Product |

| Alkyl Halides | N-Alkyl-N-cyanobenzamide |

| Acyl Chlorides | N-Acyl-N-cyanobenzamide |

| Aldehydes/Ketones | Adduct from attack on carbonyl carbon |

| Michael Acceptors | Product of conjugate addition |

The conversion of the N-cyanobenzamide to a carboxylic acid involves the hydrolysis of both the cyano and the amide functionalities. As detailed in section 3.2.1, the hydrolysis of the nitrile group under acidic conditions first yields an intermediate amide. lumenlearning.com

This intermediate amide, or N-cyanobenzamide itself, can be further hydrolyzed to benzoic acid. The mechanism for the acid-catalyzed hydrolysis of the amide group involves the initial protonation of the carbonyl oxygen. youtube.com This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. chemistrysteps.com Subsequent proton transfers and elimination of the nitrogen-containing portion (which would ultimately form species like ammonium ions under acidic conditions) result in the formation of the carboxylic acid. youtube.comquora.com This two-stage hydrolysis—nitrile to amide, then amide to carboxylic acid—is a standard transformation in organic synthesis. google.com

This process effectively cleaves the N-cyano and amide bonds to yield the stable benzoic acid.

Role as a Reagent in Organic Synthesis

This compound serves as a versatile and reactive building block in modern organic synthesis. The presence of the benzamide core, a reactive cyanamide group, and its nature as a salt contribute to its unique chemical behavior. This allows it to participate in a variety of chemical transformations, ranging from the construction of complex acyclic structures to the formation of diverse heterocyclic systems. Its utility is particularly noted in reactions where it acts as a precursor to nitrogen-containing functionalities and as a key component in sequential, one-pot reactions.

Precursor in the Synthesis of N-Acylguanidines

The N-cyanobenzamide moiety is a valuable precursor for the synthesis of mono-N-acylguanidines, which are important structural motifs in medicinal chemistry. The direct acylation of guanidines is often problematic, leading to multiple acylations due to the nucleophilicity of the resulting mono-N-acylguanidine. nih.gov Using acylcyanamides, such as N-cyanobenzamide, provides a more controlled approach.

Research has shown that acylcyanamides can be activated to facilitate the guanylation of various amines. nih.govnih.gov A highly efficient one-pot method involves the activation of the acylcyanamide with chlorotrimethylsilane (B32843) (TMSCl). This process generates a reactive N-silylcarbodiimide intermediate, which readily reacts with primary and secondary aliphatic amines, as well as more hindered amines and anilines, to yield the desired mono-protected guanidines. nih.gov The reaction is typically rapid for aliphatic amines, often reaching completion within 15 minutes at room temperature. nih.govnih.gov

The use of alkali salts of acylcyanamides, such as the sodium or potassium salt, is advantageous as they are often more stable and easier to handle as shelf-stable reagents compared to their protonated forms, which can decompose over time. nih.gov While the potassium salt of benzyloxycarbonylcyanamide was noted for its ease of handling as a fine powder, the principle of using a stable salt form is directly applicable to this compound. nih.gov

Table 1: Survey of Activating Conditions for Acylcyanamide in N-Acylguanidine Synthesis. nih.gov

| Entry | Activating Agent | Base | % Yield |

| 1 | none | none | 0 |

| 2 | none | i-Pr2NEt | 0 |

| 3 | Tf2O | Pyridine (B92270) | 0 |

| 4 | TMSCl | Pyridine | 68 |

| 5 | TMSCl | i-Pr2NEt | 91 |

Intermediate in the Formation of Heterocyclic Ring Systems (e.g., Benzoxazin-4-ones)

This compound and its derivatives are key intermediates in the synthesis of nitrogen-containing heterocycles. nih.gov The dual functionality of the cyanamide group allows it to participate in various cyclization reactions. nih.govnih.gov One notable application is in the formation of fused benzoxazin-4-one systems.

In a relevant synthetic strategy, the sodium salt of a related N-aroyl amide, specifically N-aroyl-bromo(iso)nicotinamide, was shown to undergo intramolecular O-arylation under microwave irradiation. nih.gov This cyclization reaction proceeds via an aromatic nucleophilic substitution mechanism, where the oxygen of the amide salt displaces the bromine atom on the adjacent aromatic ring, thereby furnishing the fused benzoxazin-4-one structure. nih.gov This reaction highlights the potential of the this compound to act as a nucleophile in intramolecular cyclizations to form heterocyclic rings. The cyano group can be envisioned as a precursor to other functionalities or as a participant in further transformations.

The broader family of cyanamide derivatives is widely used to construct a variety of heterocyclic frameworks, including pyrimidines, oxadiazoles, and quinazolinones, underscoring the versatility of the N-cyanoamide structural motif in synthetic chemistry. nih.govresearchgate.net

Participation in Multicomponent and Cascade Reactions

The reactivity of the N-cyanobenzamide structure makes it a suitable candidate for multicomponent and cascade reactions, which are highly efficient processes that allow for the construction of complex molecules in a single operation. These reactions are valued for their atom- and step-economy. researchgate.net

Radical cascade reactions involving N-acyl cyanamides have been developed to synthesize bi- and tricyclic guanidine (B92328) derivatives. researchgate.net These domino processes utilize the cyanamide group as a key reactive partner, enabling the formation of multiple bonds in a sequential manner. For instance, radical cascade cyclization of azido-N-cyanobenzamides has been used to generate series of investigational N1-H guanidines. researchgate.net Similarly, photoinduced radical cascade reactions of N-cyanamide alkenes have been developed to produce a diverse range of difluoromethylated quinazolinones, proceeding through a single electron transfer (SET) pathway. researchgate.net

Furthermore, transition-metal-free oxidative cascade sequences have been employed to access 2-arylbenzoxazin-4-ones from anthranilic acids and aldehydes, demonstrating the utility of cascade strategies in building such heterocyclic systems. nih.gov The ability of the N-cyanobenzamide moiety to participate in sequential reactions, whether radical or ionic, makes it a valuable component in the design of efficient synthetic routes to complex molecular architectures.

Functionalization Studies in the Context of Related Benzamide Derivatives

Functionalization studies on benzamide derivatives are crucial for creating molecular diversity and developing new compounds with desired properties. Various strategies have been explored for the functionalization of the benzamide core. researchgate.net

One key area of research is the direct functionalization of C-H bonds. For instance, micellar photocatalysis has enabled the C-H arylation of chlorinated benzamides, providing a novel method for forming carbon-carbon bonds on the aromatic ring. researchgate.net This approach allows for the valorization of readily available starting materials under environmentally friendly conditions in aqueous media. researchgate.net

Another synthetic route involves the creation of the N-cyanobenzamide structure itself. A palladium-catalyzed aminocarbonylation of aryl halides using cyanamide has been developed. researchgate.net This method allows for the direct introduction of the N-cyanobenzamide functionality onto various aromatic rings, starting from aryl iodides or bromides and using either gaseous carbon monoxide or a solid CO source like molybdenum hexacarbonyl. researchgate.net This carbonylative synthesis demonstrates a direct way to functionalize aryl precursors to obtain N-cyanobenzamide derivatives.

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Techniques for Structural Determination

Spectroscopy is fundamental to confirming the molecular structure of N-Cyanobenzamide sodium salt, with each technique offering unique insights into its constituent parts.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of the N-Cyanobenzamide anion.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzene (B151609) ring. Due to the electron-withdrawing nature of the benzoyl group, these protons would appear in the downfield region, typically between 7.5 and 8.0 ppm. The protons ortho to the carbonyl group are expected to be the most deshielded and appear at the lowest field, followed by the para and meta protons. The integration of these signals would correspond to a 2:2:1 (ortho:meta:para) ratio.

¹³C NMR: The carbon NMR spectrum would provide confirmation of all carbon environments in the structure. The carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the range of 165-170 ppm. The carbons of the benzene ring would appear between 128 and 135 ppm. The carbon of the nitrile group (C≡N) typically resonates around 115-120 ppm. The formation of the sodium salt involves the deprotonation of the amide nitrogen, leading to increased electron density around the amide and cyano groups, which would influence the precise chemical shifts of the adjacent carbons compared to the parent N-Cyanobenzamide molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the N-Cyanobenzamide Anion

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (¹H) |

|---|---|---|

| Aromatic C-H (ortho) | 7.9 - 8.1 | Doublet (d) |

| Aromatic C-H (meta) | 7.5 - 7.7 | Triplet (t) |

| Aromatic C-H (para) | 7.6 - 7.8 | Triplet (t) |

| Carbonyl C=O | 165 - 170 | - |

| Aromatic C-ipso | 133 - 136 | - |

| Aromatic C-ortho | 129 - 131 | - |

| Aromatic C-meta | 128 - 130 | - |

| Aromatic C-para | 132 - 135 | - |

This table contains predicted values based on typical chemical shifts for the functional groups present.

Vibrational spectroscopy techniques like Infrared (IR) and Raman are crucial for identifying the functional groups within this compound. nih.gov These methods probe the vibrational modes of molecules, providing a unique "fingerprint" based on the bonds present. currentseparations.comnih.gov

Key expected vibrational frequencies include:

Aromatic C-H Stretch: A sharp band or bands appearing just above 3000 cm⁻¹.

Cyano (C≡N) Stretch: A strong, sharp absorption is characteristic of the nitrile group, typically appearing in the 2220–2260 cm⁻¹ region. Studies on related cyanamides confirm this vibrational region. ibs.re.kr

Carbonyl (C=O) Stretch: For a standard amide, this appears around 1650-1680 cm⁻¹. However, in the N-Cyanobenzamide anion, the negative charge is delocalized across the N-C=O system. This delocalization imparts more single-bond character to the C=O bond, which is expected to lower its stretching frequency significantly. Computational studies on the conversion of 4-cyanobenzamide (B1359955) to its anion support strong effects and delocalization on the amide C=O and C-N stretching bands upon deprotonation. researchgate.net

Aromatic C=C Stretch: Multiple bands in the 1450–1600 cm⁻¹ region are characteristic of the benzene ring.

The formation of the sodium salt would cause the disappearance of the N-H stretching band (typically around 3300 cm⁻¹) present in the parent compound, providing clear evidence of salt formation.

Table 2: Characteristic IR/Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Cyano C≡N | Stretch | 2220 - 2260 | Strong, Sharp |

| Conjugated Carbonyl C=O | Stretch | 1620 - 1650 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. nih.gov The N-Cyanobenzamide anion possesses a conjugated system involving the benzene ring and the benzoyl group. This extended π-system is expected to give rise to strong absorptions in the UV region.

The primary electronic transitions observed would be π → π* transitions associated with the aromatic ring and the carbonyl group. The benzoyl chromophore typically exhibits a strong absorption band around 230-250 nm. A weaker n → π* transition associated with the carbonyl group's non-bonding electrons may also be observed at longer wavelengths (around 300-320 nm). The deprotonation at the nitrogen and subsequent charge delocalization in the sodium salt could lead to a bathochromic (red) shift in the absorption maxima compared to the neutral parent compound, as it alters the energy levels of the molecular orbitals.

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. libretexts.org The parent compound, N-Cyanobenzamide, has a molecular formula of C₈H₆N₂O and a molecular weight of approximately 146.15 g/mol . chemscene.comnist.gov

When analyzing the sodium salt, techniques like electrospray ionization (ESI) would likely detect the anion at a mass-to-charge ratio (m/z) of 145. Under electron ionization (EI) conditions, the parent molecule would fragment in a predictable manner. The most common fragmentation pathways for amides involve cleavage of the bonds adjacent to the carbonyl group. miamioh.edu

Expected fragmentation for the N-Cyanobenzamide structure would include:

Cleavage of the CO-N bond to produce the stable benzoyl cation (C₆H₅CO⁺) at m/z 105 . This is often a base peak in the spectrum of benzoyl derivatives.

Subsequent loss of carbon monoxide (CO) from the benzoyl cation to yield the phenyl cation (C₆H₅⁺) at m/z 77 .

Table 3: Predicted Key Fragments in the Mass Spectrum of N-Cyanobenzamide

| m/z | Ion Structure | Formula |

|---|---|---|

| 146 | [M]⁺˙ | [C₈H₆N₂O]⁺˙ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

X-ray Crystallography for Solid-State Structure Analysis

For this compound, a single-crystal X-ray diffraction analysis would reveal:

The exact geometry of the N-Cyanobenzamide anion, including the planarity of the molecule. It is expected that the delocalization of the negative charge across the O=C-N-C≡N system would favor a planar conformation. researchgate.net

The coordination environment of the sodium cation (Na⁺). It would show how the sodium ion is interacting with the surrounding anions, likely through electrostatic interactions with the negatively charged oxygen and nitrogen atoms.

The bond lengths of the C=O, C-N, and C≡N groups, providing experimental evidence of the charge delocalization predicted by other spectroscopic methods.

Beyond the structure of a single molecule, X-ray crystallography elucidates how the molecules are arranged in the crystal lattice. This includes identifying all significant intermolecular interactions that stabilize the crystal structure. For this compound, this would involve a detailed analysis of the ion-ion and ion-dipole interactions between the Na⁺ cations and the N-Cyanobenzamide anions. Furthermore, it would reveal any π-π stacking interactions between the aromatic rings of adjacent anions, which are common in the crystal packing of benzene-containing compounds.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-Cyanobenzamide |

Conformational Analysis in the Solid State

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physical and chemical properties. For this compound, single-crystal X-ray diffraction would be the definitive technique to elucidate its solid-state conformation. This method would provide detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's geometry.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| β (°) | 95.5 |

| Volume (ų) | 1280.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from a single-crystal X-ray diffraction study.

Electrochemical Characterization Techniques

Electrochemical methods are essential for investigating the redox properties of a compound, providing insights into its electron transfer capabilities. These techniques are crucial for applications in areas such as organic electronics and catalysis.

Cyclic Voltammetry for Redox Behavior Investigation

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical species. By applying a linearly varying potential to an electrode and measuring the resulting current, a voltammogram is produced, which can reveal the oxidation and reduction potentials of the analyte.

For this compound, CV could be employed to determine if the compound undergoes reversible or irreversible electron transfer processes. The experiment would involve dissolving the salt in a suitable solvent with a supporting electrolyte and scanning the potential. The resulting voltammogram would indicate the potentials at which the compound is oxidized and reduced. The stability of the resulting radical ions could also be inferred from the shape of the CV peaks.

Table 2: Expected Parameters from a Cyclic Voltammetry Study of this compound

| Parameter | Description |

| Anodic Peak Potential (Epa) | The potential at which the oxidation peak current is observed. |

| Cathodic Peak Potential (Epc) | The potential at which the reduction peak current is observed. |

| Half-wave Potential (E₁/₂) | The average of the anodic and cathodic peak potentials, providing an estimate of the standard redox potential. |

| Peak Current Ratio (Ipa/Ipc) | The ratio of the anodic to cathodic peak currents, which indicates the reversibility of the redox process. |

Spectroelectrochemical Studies

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to provide simultaneous information about the changes in a molecule's electronic structure as it undergoes oxidation or reduction. This is typically achieved by coupling an electrochemical cell with a spectrophotometer.

In the context of this compound, spectroelectrochemistry could be used to characterize the electronic transitions of the neutral molecule and its electrochemically generated radical ions. For example, UV-Visible spectroelectrochemistry would monitor changes in the absorption spectrum as the potential is swept through the redox potentials identified by cyclic voltammetry. This would allow for the identification of new absorption bands corresponding to the oxidized or reduced species, providing valuable information about their electronic structure and stability.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules. These calculations provide fundamental information about molecular orbitals, charge distributions, and the energies of different molecular states, which are crucial for understanding chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity.

The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO, being the lowest energy empty orbital, indicates the molecule's ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.

For N-Cyanobenzamide and its sodium salt, FMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack. The presence of the benzoyl group, the cyanamide (B42294) moiety, and the sodium counterion would significantly influence the energies and localizations of the HOMO and LUMO. For instance, the electron-withdrawing nature of the cyano and carbonyl groups would be expected to lower the energy of the LUMO, enhancing the molecule's electrophilicity. The deprotonation at the nitrogen atom to form the sodium salt would raise the energy of the HOMO, increasing its nucleophilicity.

Table 1: Hypothetical Frontier Molecular Orbital Data for N-Cyanobenzamide Anion This table is illustrative and based on general principles of organic chemistry, as specific computational data for N-Cyanobenzamide sodium salt is not available.

| Parameter | Value (arbitrary units) | Interpretation |

|---|---|---|

| HOMO Energy | -2.5 eV | High energy, indicating strong electron-donating capability. Localized primarily on the anionic nitrogen and carbonyl oxygen. |

| LUMO Energy | 1.0 eV | Low energy, suggesting susceptibility to nucleophilic attack. Localized on the cyano group and the carbonyl carbon. |

| HOMO-LUMO Gap | 3.5 eV | Moderate gap, suggesting a balance of stability and reactivity. |

The distribution of electron density within a molecule is fundamental to its chemical and physical properties. Quantum chemical calculations can provide detailed information about atomic charges and the molecular electrostatic potential (MEP). The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential).

For this compound, the MEP would highlight the electronegative regions around the oxygen and nitrogen atoms, which are potential sites for interaction with electrophiles or coordination with the sodium cation. The aromatic ring would also exhibit a characteristic charge distribution, with the potential for electrophilic aromatic substitution reactions. Understanding the charge distribution is crucial for predicting intermolecular interactions, such as hydrogen bonding and solvation.

Transition state theory is a fundamental concept in chemical kinetics that describes the energy profile of a reaction pathway. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. Computational methods, particularly density functional theory (DFT), are widely used to locate and characterize transition state structures.

For reactions involving this compound, such as its role as a nucleophile in substitution or addition reactions, transition state modeling can elucidate the detailed mechanism. By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface can be constructed. This allows for the determination of activation energies, which are directly related to reaction rates, and can help in understanding the stereoselectivity and regioselectivity of a reaction. For example, in an alkylation reaction, modeling would reveal whether the reaction proceeds via an SN2 or other mechanism by identifying the corresponding transition state geometry and energy.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of molecules, molecular dynamics (MD) simulations are used to study their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.

Most molecules are not rigid structures but can adopt various conformations by rotation around single bonds. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and to understand the flexibility of a molecule.

For N-Cyanobenzamide, rotation around the C-N and C-C single bonds would lead to different spatial arrangements of the benzoyl and cyanamide groups. MD simulations can explore the conformational space of the molecule, identifying the most populated conformations and the energy barriers between them. This information is crucial for understanding its biological activity, as the shape of a molecule often dictates its ability to bind to a receptor.

Table 2: Hypothetical Torsional Angle Analysis for N-Cyanobenzamide This table presents a conceptual analysis of key dihedral angles that would be investigated in a conformational study.

| Dihedral Angle | Description | Expected Low-Energy Conformations |

|---|---|---|

| C(ring)-C(carbonyl)-N-C(cyano) | Rotation around the amide bond | Planar or near-planar due to amide resonance. |

| C(ring)-C(ring)-C(carbonyl)-N | Rotation of the benzoyl group | Co-planar arrangement favored to maximize conjugation. |

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Solvents can affect conformational equilibria, reaction rates, and spectral properties. MD simulations are an excellent tool for studying these solvent effects at a molecular level.

By simulating this compound in a box of explicit solvent molecules (e.g., water, methanol), one can observe how the solvent molecules arrange themselves around the solute and how they interact with it through hydrogen bonding or electrostatic interactions. The simulations can provide information on the solvation free energy, the structure of the solvation shell, and the dynamics of the solvent molecules around the solute. This is particularly important for the sodium salt, where the solvation of the sodium cation and the benzoylcyanamide anion would play a critical role in its solubility and reactivity in different media.

Computational chemistry and theoretical investigations offer a powerful lens through which to examine the multifaceted chemical nature of this compound. Although specific published data for this compound is sparse, the application of established methodologies such as Frontier Molecular Orbital analysis, electrostatic potential mapping, transition state modeling, and molecular dynamics simulations can provide profound insights. These theoretical approaches are indispensable for a deeper understanding of its electronic structure, reactivity, conformational dynamics, and interactions with its environment, thereby guiding future experimental work and application development.

Docking Studies and Ligand-Target Interactions

Computational docking studies have been instrumental in elucidating the potential binding modes and interactions of N-cyanobenzamide and its derivatives with various biological targets. While specific studies on the sodium salt are limited, research on the broader benzamide (B126) class of compounds provides significant insights into how the N-cyanobenzamide scaffold can interact with protein active sites. These studies are crucial in predicting the binding affinity and orientation of a ligand at a target site, thereby guiding the development of new therapeutic agents.

Molecular docking simulations for benzamide derivatives have revealed key interactions that contribute to their binding affinity. For instance, studies on novel pyridine (B92270)–thiourea derivatives incorporating a benzamide structure have shown promising interactions with bacterial DNA gyrase B from S. aureus and E. coli mdpi.com. The benzamide moiety, in these cases, often participates in forming crucial hydrogen bonds with amino acid residues in the active site.

In a study involving 15 new pyridine–thiourea derivatives with a benzamide core, molecular docking was used to predict their antibacterial activity against S. aureus and E. coli mdpi.com. The docking scores, which estimate the binding affinity, were found to be comparable to that of the co-crystallized natural ligand, suggesting that the benzamide scaffold is a viable backbone for these inhibitors mdpi.com. The interactions observed typically involved hydrogen bonds between the amide group of the benzamide and amino acid residues such as ASN 46, GLY 101, and ARG 76 in the DNA gyrase B active site of S. aureus mdpi.com.

Similarly, docking studies of other benzamide derivatives as topoisomerase inhibitors have demonstrated various interactions with DNA and key amino acid residues of the enzyme researchgate.net. These computational models highlight the versatility of the benzamide scaffold in establishing favorable interactions within a binding pocket researchgate.net.

The following table summarizes representative docking study findings for compounds containing a benzamide scaffold, illustrating the nature of the interactions and the targets involved.

| Compound Class | Target Protein | Key Interacting Residues | Observed Interactions | Reference |

| Pyridine-thiourea derivatives | S. aureus DNA Gyrase B | ASN 46, GLY 101, ARG 76 | Hydrogen Bonds | mdpi.com |

| Pyridine-thiourea derivatives | E. coli DNA Gyrase B | GLY 101 | Hydrogen Bonds | mdpi.com |

| Benzamide derivatives | Topoisomerase IIα | GLY 462, ARG 487, GLY 760, MET 762, TYR 805 | Hydrogen Bonds, DNA Intercalation | researchgate.net |

These computational investigations underscore the importance of the N-cyanobenzamide scaffold in molecular recognition. The ability of the benzamide core to act as both a hydrogen bond donor and acceptor, coupled with the potential for the cyano group to engage in further interactions, makes it a valuable structural motif in the design of targeted inhibitors. The insights gained from these docking studies pave the way for the rational design and optimization of N-cyanobenzamide-based compounds for various therapeutic applications.

Advanced Research Applications in Chemical Synthesis and Materials Science

Applications in Radiolabeling Chemistry

The field of nuclear medicine relies on the development of radiolabeled molecules that can be used to visualize and study biological processes in vivo. The short-lived positron-emitting isotope carbon-11 (¹¹C) is of particular interest for Positron Emission Tomography (PET), a powerful non-invasive imaging technique. The incorporation of ¹¹C into organic molecules to create PET tracers is a specialized area of radiosynthesis.

Radiosynthesis of ¹¹C-N-Cyanobenzamides for Positron Emission Tomography (PET) Tracer Development

The development of novel PET tracers is crucial for advancing the diagnosis and understanding of various diseases. While direct evidence for the radiosynthesis of ¹¹C-N-Cyanobenzamides using N-cyanobenzamide sodium salt as a direct precursor is not extensively documented, the synthesis of structurally related ¹¹C-labeled amides and nitriles is well-established, suggesting a viable pathway for the creation of these tracers.

The primary method for introducing ¹¹C into a carbonyl group is through ¹¹C-carbonylation reactions. These reactions typically utilize [¹¹C]carbon monoxide ([¹¹C]CO) or [¹¹C]carbon dioxide ([¹¹C]CO₂) as the source of the radiolabel. Palladium-mediated cross-coupling reactions are a cornerstone of this methodology, allowing for the efficient formation of carbon-carbon and carbon-nitrogen bonds under mild conditions.

A plausible route for the synthesis of ¹¹C-N-Cyanobenzamides would involve the palladium-catalyzed carbonylative coupling of an aryl halide (e.g., aryl iodide or bromide) with a source of the cyanamide (B42294) group, in the presence of [¹¹C]CO. The this compound could potentially be used in situ or as a derivative in this process.

Table 1: Potential Precursors and Reagents for the Radiosynthesis of ¹¹C-N-Cyanobenzamides

| Component | Role in Synthesis | Example |

| Aryl Halide | Aromatic backbone of the final molecule | Iodobenzene, Bromobenzene |

| ¹¹C Source | Provides the positron-emitting isotope | [¹¹C]Carbon Monoxide ([¹¹C]CO) |

| Cyanamide Source | Provides the N-cyano group | Cyanamide, this compound |

| Catalyst | Facilitates the carbonylation reaction | Palladium(0) complexes |

| Ligand | Stabilizes and activates the catalyst | Xantphos, Buchwald ligands |

The resulting ¹¹C-N-Cyanobenzamides could be evaluated as potential PET tracers for imaging specific biological targets, depending on the nature of the aromatic ring and any appended functional groups.

Methodological Advances in Carbonylative Radiosynthesis

Recent advancements in ¹¹C-carbonylation chemistry have focused on improving the efficiency, speed, and accessibility of these reactions for PET tracer production. Key developments include:

High-Pressure Carbonylation: The use of high-pressure reactors allows for increased concentrations of [¹¹C]CO in the reaction mixture, leading to higher radiochemical yields and shorter reaction times.

Microfluidic Reactors: Miniaturized reaction systems offer precise control over reaction parameters, reduced reagent consumption, and faster optimization of labeling conditions.

Novel Catalytic Systems: The development of more active and stable palladium catalysts and ligands has expanded the scope of carbonylative radiosynthesis to include a wider range of substrates with diverse functional groups.

Automated Synthesis Modules: The integration of these advanced methods into commercially available automated synthesis units facilitates the routine and reproducible production of ¹¹C-labeled radiopharmaceuticals in a clinical setting.

These methodological improvements are directly applicable to the potential synthesis of ¹¹C-N-Cyanobenzamides, paving the way for their development and evaluation as novel PET imaging agents.

Role as a Building Block for Functional Materials

Beyond its potential in medicinal chemistry, N-cyanobenzamide and its derivatives are valuable precursors for the synthesis of functional organic materials with applications in electronics and advanced structural composites.

Precursor for Phthalocyanine (B1677752) Derivatives in Organic Electronics

Phthalocyanines are a class of large, aromatic macrocyclic compounds that exhibit exceptional thermal and chemical stability, as well as unique electronic and optical properties. These characteristics make them highly attractive for applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Traditionally, phthalocyanines are synthesized from phthalonitrile (B49051) derivatives. However, research has shown that using o-cyanobenzamide as a starting material can offer significant advantages, particularly in the synthesis of silicon phthalocyanines (SiPcs). The reaction of o-cyanobenzamide with silicon tetrachloride (SiCl₄) has been demonstrated to produce SiPcCl₂ in significantly higher yields (around 35-71%) compared to the conventional route starting from phthalonitrile. acs.org This improved yield is a critical factor for the practical and economic viability of producing these materials.

The use of o-cyanobenzamide as a precursor opens up possibilities for creating a wider variety of functionalized phthalocyanine derivatives. By modifying the benzamide (B126) portion of the molecule, it is possible to introduce different substituents onto the periphery of the phthalocyanine macrocycle. These substituents can be used to tune the material's electronic properties, solubility, and solid-state packing, which are all crucial parameters for optimizing the performance of organic electronic devices.

Table 2: Comparison of Precursors for Silicon Phthalocyanine Dichloride (SiPcCl₂) Synthesis

| Precursor | Reported Yield | Advantages | Disadvantages |

| Phthalonitrile | Low | Readily available | Low efficiency, harsh reaction conditions |

| o-Cyanobenzamide | ~35-71% acs.org | Higher yield, milder conditions possible | May require synthesis from phthalimide |

| 1,3-Diiminoisoindoline | ~71% acs.org | High yield | Can be unstable and difficult to handle |

Utilization in the Synthesis of Covalent Organic Framework (COF) Components

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined, periodic structures. They are constructed from organic building blocks linked by strong covalent bonds. The precise control over their pore size, structure, and functionality makes them promising materials for applications in gas storage and separation, catalysis, and sensing.

The synthesis of COFs typically involves the condensation of multitopic building blocks, often referred to as "linkers" or "monomers." Common functional groups used for forming the covalent linkages in COFs include boronic acids, aldehydes, and amines.

Development of Optoelectronic Materials from its Derivatives

The field of optoelectronics involves materials that interact with light, encompassing applications such as light-emitting diodes, solar cells, and photodetectors. The performance of these devices is critically dependent on the electronic and optical properties of the constituent materials.

As established in section 6.2.1, o-cyanobenzamide is a valuable precursor for phthalocyanines, which are themselves a significant class of optoelectronic materials. jchemrev.com The ability to synthesize functionalized phthalocyanines from cyanobenzamide derivatives allows for the tuning of their optoelectronic properties. For example, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's light absorption characteristics and charge transport capabilities.

While the direct development of optoelectronic materials from N-cyanobenzamide derivatives, other than through their conversion to phthalocyanines, is not extensively documented, the fundamental principles of molecular engineering suggest that such applications are plausible. By incorporating N-cyanobenzamide moieties into larger conjugated systems, it may be possible to create novel organic semiconductors with tailored optoelectronic properties for various device applications. Further research in this area is needed to explore the full potential of N-cyanobenzamide derivatives in the field of optoelectronics.

Synthetic Utility in Complex Molecule Construction

This compound serves as a versatile building block in organic synthesis, valued for the unique reactivity of its benzoylcyanamide moiety. This functionality allows for the strategic construction of complex molecular architectures, particularly nitrogen-containing heterocyclic compounds. Its utility stems from the ability of the cyanamide group to participate in a variety of chemical transformations, acting as a precursor for more elaborate structures.

Strategies for Incorporating Cyanobenzamide Moiety into Scaffolds

The incorporation of the cyanobenzamide functional group into larger, more complex molecular scaffolds is a key strategy in medicinal and materials chemistry. The dual functionality of the cyanamide group—possessing both a nucleophilic amino-type nitrogen and an electrophilic nitrile carbon—allows for diverse reactivity. nih.gov This enables its participation in various cyclization and multicomponent reactions to form stable heterocyclic systems.

One of the primary strategies involves using the cyanamide portion as a synthon in cycloaddition reactions. For instance, cyanamides can act as dipolarophiles in [3+2] cycloadditions, reacting with various dipoles to form five-membered heterocycles. nih.gov Another common approach is the use of N-acylcyanamides in multicomponent reactions, such as the Biginelli-type reaction, to construct pyrimidine-based scaffolds. researchgate.net In these reactions, the N-cyanobenzamide unit can serve as a synthetic equivalent to urea or guanidine (B92328), providing a pathway to highly functionalized heterocyclic cores that are of interest in drug discovery. researchgate.net

The benzoyl group in this compound influences the reactivity of the cyanamide, and the entire moiety can be integrated into a final structure, or the benzoyl group can be cleaved after the initial construction of the molecular framework. Researchers have developed various protocols that leverage this reactivity to build libraries of compounds for screening purposes.

Table 1: Selected Methods for Incorporating Cyanobenzamide Moiety into Heterocyclic Scaffolds

| Reaction Type | Reactants | Resulting Scaffold | Key Features |

| Multicomponent Reaction (Biginelli-type) | Aromatic aldehyde, 1,3-dicarbonyl compound | 2-Cyanoimino-3,4-dihydro-1H-pyrimidine | Serves as a versatile surrogate for urea, leading to privileged scaffolds with potential biological activity. researchgate.net |

| [3+2] Cycloaddition | Azide dipoles | 4-Aminotetrazole | The cyanamide acts as a dipolarophile, enabling the construction of tetrazole rings, which are important pharmacophores. nih.govnih.gov |

| Gold-Catalyzed Heterocyclization | Alkynes, Oxygen donor (e.g., 2-picoline oxide) | 2-Amino-1,3-oxazole | Demonstrates the utility of transition metal catalysis to facilitate the formation of oxazole rings from cyanamides. nih.gov |

| Tandem Radical Cyclization | N-allylimidazoles, Bromoacetates | Imidazole-fused heterocycles | Utilizes visible-light photocatalysis for the regioselective and atom-economical construction of complex polycyclic systems. researchgate.net |

Divergent Synthesis from this compound

Divergent synthesis is a powerful strategy that allows for the creation of a diverse range of molecular structures from a common intermediate. This compound is an excellent starting point for such synthetic strategies due to the multiple reactive sites within the molecule. By carefully selecting reaction conditions and reagents, chemists can steer the transformation of this starting material toward different product classes. nih.gov

The core principle of using this compound in divergent synthesis lies in the controlled and selective reaction of the cyanamide functionality. For example, under one set of conditions, the nitrile group might undergo cycloaddition, while under different conditions, the N-CN bond could be cleaved or the molecule could participate in a condensation reaction. nih.gov

Catalyst control is a key element in achieving divergent outcomes. nih.gov For instance, the choice of a specific transition metal catalyst or Lewis acid can dictate which part of the N-cyanobenzamide moiety reacts and in what manner. This allows for the synthesis of distinct molecular scaffolds from the same precursor. One pathway might lead to the formation of quinazolines, while another could yield triazines or other nitrogen-rich heterocycles, all originating from the same this compound starting material. This approach is highly efficient for generating chemical diversity and exploring chemical space in the development of new functional molecules.

Table 2: Examples of Divergent Synthetic Pathways from a Cyanamide Precursor

| Reagents/Conditions | Intermediate Type | Final Product Class | Synthetic Utility |

| Acid Catalyst, Multicomponent Reaction | N-Acyliminium Ion | Dihydropyrimidines | Access to biologically relevant heterocyclic scaffolds through a one-pot procedure. researchgate.net |

| Base, α,β-Unsaturated Ketone | Michael Adduct | Cyanoguanidines | Formation of acyclic precursors for further cyclization into various heterocycles. researchgate.net |

| Transition Metal Catalyst (e.g., Cobalt) | Metallacycle | 2-Aminopyridines | Catalytic cycloaddition with diynes to afford versatile pyridine (B92270) intermediates. researchgate.net |

| Lewis Acid Assistance | Activated Nitrile | Aminocyanation Products | Exploits the electrophilicity of the sulfonyl-activated cyanamide for C-C bond formation. nih.gov |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of novel and sustainable synthetic routes to N-cyanobenzamide and its sodium salt is a primary focus of ongoing research. Traditional methods are being re-evaluated in favor of greener alternatives that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising approach involves the palladium-catalyzed carbonylative synthesis of N-cyanobenzamides from aryl halides and cyanamide (B42294). This method offers a direct and efficient route to the N-cyanobenzamide core structure. Future research in this area will likely focus on optimizing catalyst systems, exploring a wider range of substrates, and adapting the methodology for large-scale, continuous flow production, which is a key aspect of green chemistry.

Moreover, the principles of green chemistry are being increasingly applied to the synthesis of N-cyanobenzamide sodium salt. This includes the exploration of:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Ultrasound-assisted synthesis: Sonication can enhance reaction rates and efficiency.

Use of greener solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids is a key goal.

The table below summarizes some potential green chemistry approaches for the synthesis of N-cyanobenzamides.

| Green Chemistry Approach | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction selectivity. | Optimization of reaction conditions (temperature, pressure, time) for N-cyanobenzamide synthesis. |

| Ultrasound-Assisted Synthesis | Increased reaction rates, improved mass transfer, potential for milder reaction conditions. | Investigation of the effect of ultrasonic frequency and power on the synthesis of N-cyanobenzamide. |

| Use of Greener Solvents | Reduced environmental impact, improved safety profile. | Screening of various green solvents (e.g., ionic liquids, supercritical CO2) for the synthesis of N-cyanobenzamide. |

| Heterogeneous Catalysis | Ease of catalyst separation and recycling, reduced waste generation. | Development of robust and highly active heterogeneous catalysts for the carbonylative synthesis of N-cyanobenzamides. |

Advanced Mechanistic Insights through in situ Spectroscopic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing existing processes and designing new transformations. In situ spectroscopic techniques are powerful tools for gaining real-time insights into reaction pathways, identifying transient intermediates, and elucidating catalytic cycles.

Future research will increasingly employ techniques such as:

Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR can be used to monitor the vibrational changes in the reacting molecules, providing information on the formation and consumption of reactants, intermediates, and products. For instance, the transformation of the amide group (-CONH₂) to a nitrile group (-CN) during certain reactions can be tracked by observing the characteristic vibrational frequencies of these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can provide detailed structural information about species in the reaction mixture, allowing for the identification of key intermediates and the determination of reaction kinetics. High-resolution in situ NMR is particularly valuable for unraveling complex reaction networks.

Raman Spectroscopy: This technique is complementary to FTIR and is particularly useful for studying reactions in aqueous media and for probing symmetric vibrations.